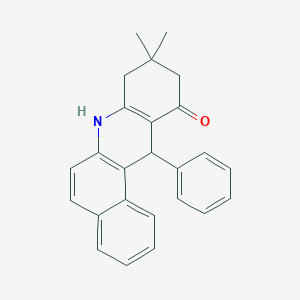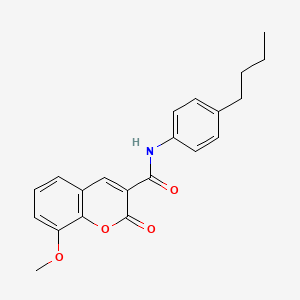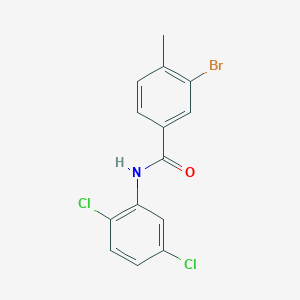
3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multiple steps, including the formation of the core ring structure and the introduction of substituents. Common synthetic routes may involve:
Cyclization reactions: These are used to form the core ring structure.
Substitution reactions: These introduce the phenyl and dimethyl groups.
Hydrogenation reactions: These are used to reduce double bonds and saturate the ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: To speed up the reaction and increase efficiency.
Controlled temperature and pressure: To ensure the reaction proceeds smoothly and safely.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new functional groups.
Reduction: Where the compound is reduced to form more saturated structures.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce ketones or carboxylic acids.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
Scientific Research Applications
3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Such as signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl: A related compound with similar structural features.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another compound with a similar ring structure.
Uniqueness
3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
9,9-dimethyl-12-phenyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO/c1-25(2)14-20-24(21(27)15-25)22(17-9-4-3-5-10-17)23-18-11-7-6-8-16(18)12-13-19(23)26-20/h3-13,22,26H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHDZXEGIWABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![DIMETHYL 5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5062435.png)
![1-[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-2-(1-methylpyrrol-3-yl)ethanone](/img/structure/B5062446.png)
![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)

![benzyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5062464.png)
![4-bromo-2-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5062470.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![3-[4-(4-bromophenyl)-2-(1-naphthylimino)-1,3-thiazol-3(2H)-yl]-1-propanol hydrobromide](/img/structure/B5062475.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)
![2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE](/img/structure/B5062487.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B5062494.png)


![methyl 4-[(3-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5062530.png)
